Prednisolamate hydrochloride

Description

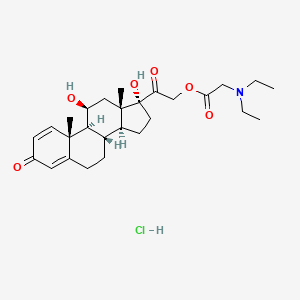

Structure

3D Structure of Parent

Properties

CAS No. |

17140-01-1 |

|---|---|

Molecular Formula |

C27H40ClNO6 |

Molecular Weight |

510.1 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate;hydrochloride |

InChI |

InChI=1S/C27H39NO6.ClH/c1-5-28(6-2)15-23(32)34-16-22(31)27(33)12-10-20-19-8-7-17-13-18(29)9-11-25(17,3)24(19)21(30)14-26(20,27)4;/h9,11,13,19-21,24,30,33H,5-8,10,12,14-16H2,1-4H3;1H/t19-,20-,21-,24+,25-,26-,27-;/m0./s1 |

InChI Key |

LVBOKCPYKGRUCG-OYHXESGYSA-N |

Isomeric SMILES |

CCN(CC)CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O.Cl |

Canonical SMILES |

CCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O.Cl |

Origin of Product |

United States |

Glucocorticoid Research Foundations and Prednisolamate Hydrochloride Context

Evolution of Synthetic Corticosteroid Research

The journey into understanding and synthesizing corticosteroids began in the 1930s with the isolation of steroidal hormones from the adrenal cortex. researchgate.net By 1940, researchers had categorized these steroids into two main groups: those affecting sodium and fluid retention and those with anti-inflammatory and shock-counteracting properties. researchgate.netclinexprheumatol.orgnih.gov A critical structural determinant was identified as the oxygenation at the C11 position on the steroid skeleton. researchgate.netclinexprheumatol.orgnih.gov

A landmark moment in medicinal chemistry occurred in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis. researchgate.netclinexprheumatol.orgnih.govbmj.com This success spurred further research, leading to the oral and intra-articular administration of cortisone and hydrocortisone (B1673445) between 1950 and 1951. researchgate.netclinexprheumatol.orgnih.gov The growing demand for these compounds necessitated the development of semi-synthetic manufacturing processes, which became successful by 1952. researchgate.netclinexprheumatol.orgnih.gov

The period between 1954 and 1958 saw the introduction of six new synthetic steroids for systemic anti-inflammatory therapy. researchgate.netclinexprheumatol.orgnih.gov This era of rapid development was driven by the desire to create analogues of cortisone and cortisol with enhanced anti-inflammatory activity and reduced side effects. researchgate.net Scientists discovered that introducing specific structural modifications, such as halogenation at the 6α and 9α positions, could significantly enhance glucocorticoid potency, while substitutions at C-16 could decrease mineralocorticoid activity. researchgate.net This led to the creation of a wide array of synthetic glucocorticoids, including well-known compounds like prednisone (B1679067), prednisolone (B192156), dexamethasone (B1670325), and triamcinolone. byjus.compharmgkb.org

The research focus in the 1970s shifted towards developing "soft drugs," which are active locally but are rapidly metabolized into inactive forms upon entering the bloodstream, further refining the therapeutic application of corticosteroids. researchgate.net Throughout this evolution, our understanding of the molecular mechanisms of glucocorticoids and their receptors has continued to expand, even 75 years after their initial therapeutic application. bmj.com

Prednisolamate (B125441) Hydrochloride: A Synthetic Prednisolone Derivative

Prednisolamate hydrochloride is a synthetic corticosteroid and a derivative of prednisolone. wikipedia.orgncats.io Specifically, it is the hydrochloride salt of prednisolamate, which is also known as prednisolone 21-diethylaminoacetate. wikipedia.orgdrugcentral.org

The development of this compound is a direct outcome of the broader historical effort to modify natural corticosteroids to improve their therapeutic profiles. Following the initial successes with cortisone and hydrocortisone, chemists began to synthesize a multitude of derivatives. researchgate.netclinexprheumatol.orgnih.gov The synthesis of prednisolone itself, along with prednisone, from cortisone and hydrocortisone respectively, was a significant step. These new compounds showed increased glucocorticoid activity without a corresponding increase in mineralocorticoid effects.

The creation of ester derivatives, like prednisolamate, was a common strategy to alter the physicochemical properties of the parent steroid. Esterification at the C21-hydroxyl group, as seen in prednisolamate (prednisolone 21-diethylaminoacetate), can influence factors such as solubility, absorption, and duration of action. The addition of the diethylaminoacetate group and its subsequent conversion to a hydrochloride salt aimed to create a more water-soluble form of the corticosteroid. This highlights a key theme in corticosteroid development: the targeted chemical modification to optimize the parent compound for specific applications.

This compound belongs to the class of steroid hormones known as glucocorticoids. wikipedia.orgwikipedia.org Glucocorticoids are a subclass of corticosteroids, which also includes mineralocorticoids. wikipedia.orgwikipedia.org These hormones are characterized by their steroidal structure and their synthesis in the adrenal cortex. wikipedia.orglongdom.org The name "glucocorticoid" reflects their role in regulating glucose metabolism, their origin in the adrenal cortex, and their steroid backbone. wikipedia.orglongdom.org

Structurally, all glucocorticoids share a fundamental 1,2-cyclopentanoperhydrophenanthrene nucleus. uomustansiriyah.edu.iq this compound is a derivative of prednisolone. Prednisolone itself is a dehydrogenated analogue of hydrocortisone (cortisol), featuring an additional double bond between carbons 1 and 2 in the A-ring of the steroid nucleus. wikipedia.org This modification enhances its glucocorticoid activity.

Prednisolamate is formed by the esterification of the 21-hydroxyl group of prednisolone with N,N-diethylglycine (diethylaminoacetic acid). wikipedia.org The resulting compound, prednisolamate, is then converted to its hydrochloride salt. ncats.io This makes this compound a C21-ester prodrug of prednisolone. From a classification standpoint, it can be categorized as a Group D2 corticosteroid, which are labile prodrug esters. wikipedia.org

The key structural features of this compound in relation to other glucocorticoids are:

The core prednisolone structure, which provides the intrinsic glucocorticoid activity.

The ester linkage at the C21 position, a common site for modification in synthetic corticosteroids.

The diethylaminoacetate moiety, which increases water solubility, particularly in its hydrochloride salt form.

The relationship between hydrocortisone, prednisolone, and prednisolamate illustrates the systematic approach of medicinal chemists to refine the properties of natural hormones for therapeutic use.

Data Tables

Table 1: Key Chemical Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Parent Compound |

| Prednisolamate | C27H39NO6 | 473.610 | Prednisolone |

| This compound | C27H39NO6.ClH | 510.063 | Prednisolamate |

| Prednisolone | C21H28O5 | 360.44 | Hydrocortisone |

| Hydrocortisone (Cortisol) | C21H30O5 | 362.46 | - |

| Cortisone | C21H28O5 | 360.44 | - |

Table 2: Timeline of Key Developments in Corticosteroid Research

| Year(s) | Development |

| 1930 | First clinical evidence of adrenocortical extract counteracting adrenal failure. researchgate.netclinexprheumatol.orgnih.gov |

| 1940 | Corticosteroids categorized into two groups based on physiological effects. researchgate.netclinexprheumatol.orgnih.gov |

| 1948 | First use of cortisone to treat rheumatoid arthritis. researchgate.netclinexprheumatol.orgnih.govbmj.com |

| 1950-1951 | Introduction of oral and intra-articular administration of cortisone and hydrocortisone. researchgate.netclinexprheumatol.orgnih.gov |

| 1952 | Success in semi-synthetic production of cortisone. researchgate.netclinexprheumatol.orgnih.gov |

| 1954-1958 | Introduction of six new synthetic steroids for systemic anti-inflammatory therapy. researchgate.netclinexprheumatol.orgnih.gov |

| 1970s | Development of "soft drugs" with localized action. researchgate.net |

Molecular Mechanisms of Action and Pharmacodynamic Principles

Glucocorticoid Receptor Binding and Ligand-Receptor Complex Formation

The primary mechanism of action for prednisolamate (B125441) hydrochloride, like other glucocorticoids, commences with its binding to the glucocorticoid receptor (GR). wikipedia.orgnih.gov Prednisolamate, being lipophilic, readily diffuses across the cell membrane into the cytoplasm. pharmgkb.orgnih.gov In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex, which includes heat shock proteins (hsp90, hsp70) and immunophilins. nih.gov This complex maintains the receptor in a conformation that is primed for high-affinity ligand binding. nih.gov

Upon entry into the cell, prednisolamate binds to the ligand-binding domain of the GR. This binding induces a conformational change in the receptor, leading to the dissociation of the chaperone proteins. nih.gov The now activated ligand-receptor complex translocates into the nucleus, where it can directly or indirectly influence gene transcription. wikipedia.orgnih.gov The affinity of a steroid for the GR is a critical determinant of its potency. nih.gov

Genomic Action Pathways: Gene Transcription Modulation

The genomic actions of glucocorticoids are mediated by the nuclear translocation of the activated GR complex. nih.gov This complex can modulate gene expression in two primary ways: transactivation and transrepression. wikipedia.orgwileymicrositebuilder.com These genomic effects typically have a slower onset, as they require time for gene transcription and protein synthesis. mdpi.com

Transrepression of Pro-inflammatory Gene Expression (e.g., NF-κB)

Transrepression is a crucial mechanism by which glucocorticoids exert their anti-inflammatory effects. reveragen.comnih.gov Instead of directly binding to DNA, the activated GR complex can interfere with the function of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB). reveragen.comnih.gov NF-κB plays a central role in orchestrating the inflammatory response by promoting the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. reveragen.comnih.gov The activated GR can physically interact with the p65 subunit of NF-κB, preventing it from binding to its DNA response elements and thereby repressing the transcription of its target genes. nih.govnih.gov This "tethering" mechanism is a cornerstone of the anti-inflammatory action of glucocorticoids. nih.gov

Non-Genomic Mechanisms and Rapid Cellular Responses

In addition to the well-established genomic pathways, glucocorticoids can also elicit rapid cellular responses through non-genomic mechanisms. mdpi.comnih.gov These effects occur within minutes and are independent of gene transcription and protein synthesis. mdpi.comfrontiersin.org Non-genomic actions can be mediated through interactions with cell membranes, cytosolic GRs, or membrane-bound GRs. mdpi.comnih.gov These rapid responses can involve the modulation of intracellular calcium levels and the activity of various kinases. nih.govmdpi.com For instance, the GC-cGR complex can directly block the activation of phospholipase A2, a key enzyme in the inflammatory cascade, in a transcription-independent manner. reumatologia.org.ar

Molecular Inhibition of Inflammatory Mediators

A significant aspect of the anti-inflammatory effect of prednisolamate hydrochloride is its ability to inhibit the synthesis and release of various inflammatory mediators. nih.govdroracle.ai

Prevention of Prostaglandin (B15479496) and Leukotriene Synthesis

Glucocorticoids, including prednisolone (B192156), play a critical role in the inhibition of eicosanoid production, which includes prostaglandins (B1171923) and leukotrienes. These molecules are potent lipid mediators of inflammation derived from arachidonic acid. The primary mechanism for this inhibition is the suppression of the enzyme phospholipase A2 (PLA2). nih.govdrugbank.com By inhibiting PLA2, glucocorticoids block the release of arachidonic acid from cell membrane phospholipids (B1166683), which is the essential first step for the synthesis of both prostaglandins and leukotrienes. nih.govdrugbank.com This upstream intervention effectively halts the entire arachidonic acid cascade.

The inhibition of PLA2 is mediated in part by the induction of a protein inhibitor called lipocortin. nih.gov Glucocorticoids stimulate the synthesis and release of lipocortin, which then suppresses PLA2 activity, leading to a reduction in the formation of arachidonic acid derivatives. drugbank.comnih.gov This action prevents the subsequent production of pro-inflammatory mediators that are synthesized through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. mdpi.com

Specific research has demonstrated the direct impact of prednisolone on prostaglandin synthesis. A study on rectal biopsies from patients with ulcerative colitis showed that prednisolone significantly reduced the synthesis of prostaglandin E2 (PGE2). nih.govnih.gov The inhibitory effect was concentration-dependent, as detailed in the table below.

| Prednisolone Concentration | Mean PGE2 Synthesis Reduction (Bioassay) | Mean PGE2 Synthesis Reduction (Radioimmunoassay) |

| 8.33 x 10⁻⁷ M | 63.6% | 73.8% |

| 5.66 x 10⁻⁴ M | Not Assessed | 92.3% |

| Data sourced from a study on the effect of prednisolone on prostaglandin synthesis in rectal mucosa. nih.gov |

While glucocorticoids are potent inhibitors of arachidonic acid release, some research suggests that cysteinyl leukotriene synthesis may not be completely blocked by corticosteroid therapy, indicating a complex interplay of inflammatory pathways. copsac.com However, other studies have shown that a single dose of prednisone (B1679067) can decrease leukotriene B4 (LTB4) production by alveolar macrophages in patients with nocturnal asthma. nih.gov

Modulation of Leukocyte Migration and Capillary Permeability

A key anti-inflammatory effect of prednisolone is its ability to alter the movement of leukocytes and modify the permeability of capillaries, thereby limiting the inflammatory response at a tissue level. drugbank.comdrugbank.com

Glucocorticoids suppress the migration of polymorphonuclear leukocytes and monocytes to sites of inflammation. nih.govnih.gov This is achieved through a dual mechanism that affects the adhesion of neutrophils to capillary endothelial cells. nih.gov Firstly, glucocorticoids block the increased expression of endothelial adhesion molecules such as ELAM-1 (Endothelial-Leukocyte Adhesion Molecule-1) and ICAM-1 (Intercellular Adhesion Molecule-1). nih.gov Secondly, the induction of lipocortin contributes to a decrease in the synthesis of prostaglandin mediators that are involved in cell adhesion. nih.gov By inhibiting these initial steps of leukocyte recruitment, the influx of inflammatory cells into injured or infected tissue is significantly dampened. nih.govnih.gov

In addition to preventing leukocyte migration, corticosteroids decrease the permeability of capillaries. nih.govdrugbank.comdrugbank.com In states of corticosteroid deficiency, capillary permeability is increased. nih.gov Prednisolone reverses this by decreasing capillary dilation and cellular exudation, which helps to reduce edema and other early inflammatory events. nih.govmedscape.com This vasoconstrictive effect, coupled with the reduction in leukocyte migration, is a fundamental aspect of the anti-inflammatory action of glucocorticoids. drugbank.com

| Mechanism | Effect on Leukocyte Migration | Effect on Capillary Permeability |

| Inhibition of Adhesion Molecules (e.g., ELAM-1, ICAM-1) | Reduces adherence of leukocytes to endothelium. nih.gov | - |

| Decreased Vasodilation | - | Reduces capillary permeability. drugbank.comdrugbank.com |

| Suppression of Pro-inflammatory Mediators | Decreases chemoattractant signals for leukocytes. nih.govdrugbank.com | - |

| General Anti-inflammatory Action | Suppresses migration of polymorphonuclear leukocytes. nih.gov | Reverses increased capillary permeability. nih.gov |

Synthetic Methodologies and Chemical Derivatization of Prednisolamate Hydrochloride

Industrial Synthesis Pathways for Corticosteroid Scaffolds from Sapogenins

The industrial production of corticosteroids, including the precursor to prednisolamate (B125441), heavily relies on semi-synthetic routes starting from naturally occurring steroid sources, most notably sapogenins. researchgate.net Diosgenin, a steroidal sapogenin extracted from plants like the Mexican yam, serves as a primary starting material. researchgate.netnih.govresearchgate.net The conversion of these natural products into key corticosteroid intermediates is achieved through a combination of chemical reactions and microbial biotransformations. researchgate.netnih.gov

The foundational "Marker Degradation" process historically converted sapogenins into 16-dehydropregnenolone, a crucial starting point. bohrium.com Modern industrial syntheses have evolved to incorporate highly specific microbial hydroxylation steps, which are critical for introducing oxygen functionalities at positions necessary for biological activity. researchgate.netresearchfloor.org For instance, the 11α-hydroxylation by microorganisms like Rhizopus nigricans is a pivotal step in the synthesis of prednisone (B1679067) and prednisolone (B192156). researchgate.net Similarly, the introduction of a 9α-hydroxyl group, often using genetically engineered microbial strains, yields 9α-hydroxy-androsta-4-ene-3,17-dione (9α-OH-AD), another vital intermediate. researchgate.netbohrium.com These biotechnological steps, combined with chemical processes like dehydrogenation, allow for the efficient, large-scale production of the basic prednisolone scaffold. nih.govresearchfloor.org

Table 1: Key Intermediates in Corticosteroid Synthesis from Sapogenins

| Starting Material | Key Intermediate | Significance |

|---|---|---|

| Diosgenin | 16-Dehydropregnenolone Acetate (16-DPA) | Foundational synthon from Marker Degradation. researchgate.net |

| Progesterone Derivatives | 16α,17α-epoxyprogesterone | Crucial intermediate for prednisone and prednisolone synthesis. researchgate.net |

| Sterols/Sapogenins | 9α-hydroxy-androsta-4-ene-3,17-dione (9α-OH-AD) | Key precursor for many modern corticosteroids. researchgate.netbohrium.com |

Directed Synthesis of Prednisolamate (Prednisolone 21-Diethylaminoacetate)

Prednisolamate, chemically known as Prednisolone 21-diethylaminoacetate, is a derivative of the parent corticosteroid, prednisolone. iiab.me Its synthesis involves the specific modification of the prednisolone molecule, primarily through esterification at the C21 position. googleapis.comgoogle.com.na The hydrochloride salt form is also documented. google.com

Esterification Strategies at the C21 Hydroxyl Group

The C21 hydroxyl group of corticosteroids is a primary alcohol, making it generally more reactive towards esterification than the tertiary C17-hydroxyl or the sterically hindered C11-hydroxyl group. uomustansiriyah.edu.iq Esterification at this position is a common strategy to modify the physicochemical properties of corticosteroids, such as solubility and lipophilicity. uomustansiriyah.edu.iqmsdvetmanual.com

Several methods can be employed for this transformation:

Reaction with an Activated Carboxylic Acid: The most direct approach involves reacting prednisolone with an activated form of N,N-diethylglycine, such as its acid chloride or anhydride (B1165640). This reaction is typically performed in the presence of a base to neutralize the acid by-product.

Mixed Anhydride Procedure: The carboxylic acid (N,N-diethylglycine) can be reacted with an agent like trifluoroacetic anhydride to form a mixed anhydride, which then readily acylates the C21-hydroxyl group of prednisolone. tandfonline.com

Protecting Group Strategies: While the C21-hydroxyl is the most reactive, side reactions can occur. In some complex syntheses, protecting groups might be employed. For instance, the 11β-hydroxyl group can be selectively protected as a trimethylsilyl (B98337) ether to prevent its participation in the reaction, although this is more critical when targeting the C17 position. tandfonline.com

The choice of ester at C21 significantly influences the compound's properties. Esterification with a diacid like succinic acid can yield a water-soluble ester, while monoacids typically produce water-insoluble derivatives. msdvetmanual.com The introduction of the diethylaminoacetate ester in prednisolamate imparts specific solubility characteristics.

Introduction of Amine Functionalities in Steroid Derivatives

The introduction of an amine functionality, as seen in the diethylaminoacetate moiety of prednisolamate, is a key synthetic step. Amines are common functional groups in pharmaceuticals, with over 75% of top-selling drugs in 2018 containing nitrogen moieties. rsc.org Primary amines, in particular, are valuable synthetic intermediates. rsc.org

The diethylamino group is part of the acylating agent, N,N-diethylglycine. The synthesis of this precursor is straightforward. The introduction of amine functionalities directly onto a steroid skeleton can be more challenging and is achieved through various methods:

Reductive Amination: Carbonyl groups on a steroid can be converted to amines via reductive amination. This involves reacting the ketone or aldehyde with ammonia (B1221849) or a primary/secondary amine to form an imine, which is then reduced. rsc.org

Nucleophilic Substitution: An azide (B81097) group can be introduced via nucleophilic substitution of a leaving group (like a tosylate) and then reduced to a primary amine. This method allows for stereochemical control, as the substitution often proceeds with an inversion of configuration. core.ac.uk

Multicomponent Reactions: Reactions like the Ugi four-component reaction (Ugi-4CR) allow for the conjugation of amino acids to steroidal substrates, providing a route to complex steroid-amine hybrids. beilstein-journals.org

For prednisolamate, the amine functionality is introduced as part of the pre-formed N,N-diethylglycine molecule during the C21 esterification step.

Stereoselective Synthesis Approaches for Novel Corticosteroid Derivatives

Stereochemistry is paramount in steroid pharmacology, as the three-dimensional arrangement of atoms dictates the molecule's interaction with biological receptors. The development of stereoselective synthesis methods is crucial for creating novel and potent corticosteroid derivatives. core.ac.uk

Key approaches include:

Substrate Control: The inherent conformational rigidity of the steroid nucleus often directs incoming reagents to attack from the less sterically hindered face, leading to a specific stereoisomer.

Chiral Auxiliaries and Catalysts: The use of chiral catalysts or auxiliaries can induce stereoselectivity in reactions at various positions on the steroid scaffold.

Neighboring Group Participation: Functional groups already present in the steroid molecule can influence the stereochemical outcome of a nearby reaction. For example, the solvolytic reaction of certain 16β-tosyloxymethyl-17β-hydroxyestra-1,3,5(10)-trienes leads to a D-ring-fused oxetane (B1205548) through neighboring group participation, a process with a defined stereochemical course. core.ac.uk

Stereoselective Fluorination: The introduction of fluorine atoms can significantly enhance anti-inflammatory potency. Reagents like Selectfluor® can be used for the highly stereoselective 6α-fluorination of specific steroid intermediates, avoiding the formation of undesired β-epimers. google.com

These principles allow chemists to design and synthesize novel corticosteroids with precisely controlled three-dimensional structures, optimizing their therapeutic properties.

Development of Novel Synthetic Routes for Related Corticosteroid Esters

Prednisolamate is one of many corticosteroid esters designed to modulate the parent drug's activity and properties. iiab.memdedge.com The development of synthetic routes to these esters is an active area of research, aimed at creating compounds with improved topical potency, altered duration of action, or better local-to-systemic activity ratios. uomustansiriyah.edu.iqnih.gov

Routes to other notable esters include:

Prednicarbate (Prednisolone 17-ethylcarbonate 21-propionate): This double ester requires a multi-step process to selectively introduce two different ester groups at the C17 and C21 positions.

Fluticasone Propionate: Its synthesis involves the formation of a 17-carbothioate functional group, a significant departure from simple oxygen esters. The process can start from a key intermediate like flumethasone (B526066) and involves stereoselective fluorination and subsequent functional group manipulations. americanpharmaceuticalreview.com

Hydrocortisone (B1673445) 17-butyrate: The synthesis of 17-monoesters often involves the formation of a cyclic 17α,21-orthoester intermediate, which upon controlled hydrolysis can yield the desired 17α-ester, though this can sometimes produce the 21-ester as a side product. nih.govgoogle.com

Table 2: Examples of Synthetically Derived Corticosteroid Esters

| Compound Name | Parent Steroid | Ester Moiety/Position |

|---|---|---|

| Prednicarbate | Prednisolone | 17-ethylcarbonate, 21-propionate iiab.me |

| Clobetasol propionate | Clobetasol | 17-propionate |

| Mometasone furoate | Mometasone | 17-furoate |

| Hydrocortisone aceponate | Hydrocortisone | 21-acetate, 17α-propionate msdvetmanual.com |

| Beclometasone dipropionate | Beclometasone | 17,21-dipropionate beilstein-journals.org |

| Dexamethasone (B1670325) acetate | Dexamethasone | 21-acetate |

These examples highlight the diverse synthetic strategies employed to modify the corticosteroid scaffold, each aiming to fine-tune the molecule's pharmacological profile through precise chemical derivatization.

Table of Mentioned Compounds

| Compound Name |

|---|

| 9α-hydroxy-androsta-4-ene-3,17-dione (9α-OH-AD) |

| Beclometasone |

| Beclometasone dipropionate |

| Clobetasol |

| Clobetasol propionate |

| Cortisone (B1669442) |

| Dexamethasone |

| Dexamethasone acetate |

| Diosgenin |

| Flumethasone |

| Fluticasone propionate |

| Hydrocortisone |

| Hydrocortisone 17-butyrate |

| Hydrocortisone aceponate |

| Loteprednol etabonate |

| Mometasone |

| Mometasone furoate |

| N,N-diethylglycine |

| Prednicarbate |

| Prednisolamate |

| Prednisolamate hydrochloride |

| Prednisolone |

| Prednisolone 21-diethylaminoacetate |

| Prednisone |

| Progesterone |

Structure Activity Relationship Sar Analyses of Prednisolone and Its Derivatives

Key Structural Requirements for Glucocorticoid Receptor Affinity

Decades of research have illuminated several structural motifs that are crucial for a corticosteroid's ability to bind to the glucocorticoid receptor and elicit a response.

The foundational structure for glucocorticoid activity is the cyclopentanoperhydrophenanthrene nucleus, which consists of four fused rings. ijnrd.org Within this, the A-ring possesses features that are considered indispensable for receptor binding and subsequent activity. The presence of a ketone group at the C-3 position and a double bond between C-4 and C-5 (the α,β-unsaturated ketone system, or "3-keto-4-ene" scaffold) is essential for both glucocorticoid and mineralocorticoid activity. ijnrd.orgresearchgate.netresearchgate.net This arrangement is critical for the proper orientation of the steroid within the receptor's ligand-binding pocket, enabling key interactions. researchgate.net The introduction of an additional double bond between C-1 and C-2, as seen in prednisolone (B192156) (and by extension, prednisolamate), selectively enhances glucocorticoid properties over mineralocorticoid effects when compared to its parent compound, hydrocortisone (B1673445). uomustansiriyah.edu.iq

The strategic addition of halogen atoms, typically fluorine, to the steroid nucleus is a common method to increase anti-inflammatory potency. ijdvl.comcore.ac.uk

9α-Fluorination : The introduction of a fluorine atom at the 9α position significantly enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq This is thought to be due to the electron-withdrawing effect of the fluorine atom on the nearby 11β-hydroxyl group, which increases the acidity of the hydroxyl proton and strengthens its hydrogen bond interaction with the receptor. uomustansiriyah.edu.iq Fludrocortisone, for example, is 10 times more potent than cortisol at the GR. uomustansiriyah.edu.iq

6α-Fluorination : Adding a fluorine atom at the 6α position also increases glucocorticoid potency. researchgate.netuomustansiriyah.edu.iq

Combined Halogenation : Simultaneous halogenation at both the C-6 and C-9 positions can result in the highest potency. ijnrd.orgijdvl.com

Modifications at the C-16 position on the D-ring are pivotal for dissociating glucocorticoid activity from mineralocorticoid (salt-retaining) activity. The introduction of a methyl (CH₃) or hydroxyl (OH) group at C-16α or C-16β virtually eliminates mineralocorticoid effects. researchgate.netuomustansiriyah.edu.iq This modification allows for the use of highly potent compounds, such as those with 9α-fluorination, without the significant side effects associated with mineralocorticoid receptor activation. uomustansiriyah.edu.iq For instance, dexamethasone (B1670325) and betamethasone (B1666872) combine 9α-fluorination with C-16 methylation to achieve high, selective glucocorticoid activity. uomustansiriyah.edu.iqnih.gov Bulky substitutions at the C16/C17 position can also drive unique structural changes in the receptor, leading to very high binding affinities. researchgate.netchildrensmercy.org

| Structural Modification | Effect on Glucocorticoid Activity | Effect on Mineralocorticoid Activity | Example Compound(s) |

|---|---|---|---|

| Δ¹ Double Bond (C1=C2) | Increase | Decrease | Prednisolone, Prednisone (B1679067) |

| 9α-Fluorination | Strong Increase | Strong Increase | Fludrocortisone |

| 16α-Methylation | Slight Increase | Eliminates | Dexamethasone |

| 16α-Hydroxylation | Slight Decrease | Eliminates | Triamcinolone |

Molecular Volume and Conformational Studies in Receptor Binding

Conformational flexibility is another critical factor. acs.orgroyalsocietypublishing.org Steroids are not entirely rigid; they possess a degree of flexibility that allows them to adopt different shapes. royalsocietypublishing.org This conformational mobility can be crucial for activity. For example, the flexibility of cortisol may allow it to adopt conformations that bind to both glucocorticoid and mineralocorticoid receptors. In contrast, more specific glucocorticoids often have a more rigid structure, such as the Δ-1,4 diene system in prednisolone, which locks the A-ring into a flatter conformation that is optimal for GR binding. royalsocietypublishing.org Molecular dynamics simulations are a key tool for studying these conformational behaviors and their influence on receptor interaction. royalsocietypublishing.orgfrontiersin.org

Hydroxylation Patterns and their Impact on Steroidogenesis Modulation

Steroidogenesis, the biological pathway for producing steroids from cholesterol, is a cascade of enzymatic reactions, with hydroxylation being a key step. frontiersin.orgnih.gov The position of hydroxyl (-OH) groups on the steroid nucleus is fundamental to a steroid's function and classification.

11β-Hydroxyl Group : This group is considered essential for glucocorticoid activity, as it forms a critical hydrogen bond with the receptor. researchgate.netresearchgate.net

17α-Hydroxyl Group : The presence of a 17α-OH group is a hallmark of glucocorticoids like cortisol and prednisolone. researchgate.net The enzyme CYP17 catalyzes this hydroxylation, and its activity is a crucial branching point in the steroidogenic pathway. nih.govbioscientifica.com

21-Hydroxyl Group : This group is also vital for both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq Esterification at this position, as in prednisolamate (B125441) (prednisolone 21-diethylaminoacetate), is a common strategy to create prodrugs or soft drugs. koreascience.kr

16α-Hydroxylation : As mentioned earlier, hydroxylation at C-16 is used to eliminate mineralocorticoid activity. uomustansiriyah.edu.iq It is also a metabolic pathway; for example, budesonide (B1683875) is partly metabolized to the much weaker 16α-hydroxyprednisolone. nih.gov Biotechnological methods can also be used to produce 16α-hydroxyprednisolone from hydrocortisone. mdpi.com

The specific pattern of hydroxylation, controlled by a series of cytochrome P450 enzymes, therefore dictates whether the final product will be a glucocorticoid, a mineralocorticoid, or a sex steroid. nih.govbioscientifica.com

Design Principles for Soft Corticosteroids and Antedrugs

A major goal in modern corticosteroid design is to maximize local anti-inflammatory effects while minimizing systemic side effects. This has led to the development of "soft drugs" and "antedrugs". researchgate.netatsjournals.org

Antedrugs : An antedrug is an active therapeutic agent that is designed to undergo predictable and rapid metabolic inactivation into a non-toxic form after exerting its effect locally. nih.govnih.gov This prevents the active drug from accumulating in the systemic circulation and causing unwanted effects.

Soft Drugs : This is a closely related concept, often used interchangeably with antedrugs. The principle is to build a metabolically weak spot into the molecule, often a hydrolyzable ester linkage, that is stable in the target tissue but quickly cleaved by esterase enzymes present in the blood. researchgate.netnih.gov

Loteprednol etabonate is a classic example of a soft corticosteroid designed on these principles. nih.gov Prednisolamate hydrochloride, as a 21-ester of prednisolone, fits this design paradigm. The diethylaminoacetate ester at the C-21 position is designed to be hydrolyzed in the systemic circulation, releasing the active drug prednisolone locally, which is then subject to its own metabolic inactivation. koreascience.krnih.gov This approach aims to enhance the therapeutic index by separating local efficacy from systemic activity. nih.gov

Metabolomic Profiling and Biotransformation Pathways

Prodrug Metabolism and Interconversion of Prednisone (B1679067) and Prednisolone (B192156)

Prednisolamate (B125441) hydrochloride is a prodrug designed to release prednisolone, its active form, in the body. nih.gov Once released, prednisolone exists in a dynamic equilibrium with its 11-keto analogue, prednisone. nih.gov Prednisone itself is a prodrug that is biologically inert and requires conversion to prednisolone to exert its effects. clinpgx.orgyoutube.com

This reversible interconversion is a critical aspect of its metabolism:

Activation: The conversion of prednisone to the active prednisolone is a rapid and extensive process that occurs primarily during the first pass through the liver. clinpgx.orgendocrine-abstracts.orgoup.com This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which acts as a reductase. nih.govclinpgx.org

Inactivation: The reverse reaction, the oxidation of prednisolone back to inactive prednisone, occurs mainly in peripheral tissues and is mediated by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.govnih.gov

Studies have shown that after oral administration of prednisone, it is almost completely converted to prednisolone, resulting in bioequivalence between the two compounds. endocrine-abstracts.org The formation of prednisone from prednisolone appears to happen primarily in peripheral tissues. oup.comnih.gov This interconversion is a continuous process, with a significant portion of the dose being recycled between the two forms. droracle.ai

Identification and Characterization of Major Metabolites

Following its activation, prednisolone undergoes extensive metabolism, resulting in the formation of over 20 different metabolites that are excreted in the urine, often as conjugates. clinpgx.org Only a small fraction of a given dose is excreted unchanged. clinpgx.org The primary metabolic reactions include reduction of the C20-keto group, hydroxylation at the 6β-position, and conjugation. clinpgx.orgnih.gov

A significant metabolic pathway for both prednisone and prednisolone is the reduction of the ketone group at the C-20 position. This reaction leads to the formation of four major dihydro metabolites. clinpgx.org These metabolites are found in urine after administration. clinpgx.orgglpbio.com

20α-dihydro-prednisolone glpbio.commedchemexpress.comcaymanchem.com

20β-dihydro-prednisolone clinpgx.org

20α-dihydro-prednisone clinpgx.orgnih.gov

20β-dihydro-prednisone clinpgx.org

The enzymes responsible for these reduction reactions are likely members of the aldo-keto reductase (AKR) 1C family, although the specific mechanisms have not been fully elucidated. clinpgx.org

Hydroxylation is another key phase I metabolic reaction. The primary hydroxylated metabolites are formed by the addition of a hydroxyl group at the 6β position of the steroid nucleus. clinpgx.org

6β-Hydroxyprednisolone

6β-Hydroxyprednisone

The formation of these metabolites is an indicator of the rate of prednisolone catabolism. nih.gov Increased urinary excretion of 6β-hydroxyprednisolone is associated with enhanced clearance of prednisolone, which can be induced by certain drugs. nih.gov

Phase II metabolism involves the conjugation of prednisolone and its phase I metabolites with endogenous molecules to increase their water solubility and facilitate renal excretion. wikipedia.orgnih.gov The main conjugation reactions form glucuronides and sulfates. nih.govwikipedia.orgnih.gov These conjugated metabolites are hydrophilic and are eliminated from the body primarily in the urine. clinpgx.orgwikipedia.org While the specific transporters for these conjugates are not definitively known, candidates include efflux transporters like ABCC2 and ABCC3, which are known to export other steroid hormone glucuronides from liver cells. clinpgx.org

Enzymatic Mechanisms of Biotransformation

The biotransformation of prednisolone is mediated by a complex interplay of enzyme systems, with the cytochrome P450 family playing a central role in its phase I metabolism.

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, is primarily responsible for the oxidative metabolism of prednisolone. nih.govclinpgx.org

CYP3A4: This is the key enzyme involved in the 6β-hydroxylation of prednisolone to form 6β-hydroxyprednisolone. clinpgx.orgnih.govnih.gov Studies using recombinant CYP enzymes have confirmed that CYP3A4 is significantly more active in this metabolic pathway than CYP3A5. nih.gov The involvement of CYP3A4 is further supported by drug interaction studies; co-administration of potent CYP3A4 inhibitors, such as ketoconazole, significantly decreases the clearance of prednisolone and reduces the urinary output of its 6β-hydroxy metabolite. nih.govclinpgx.orgwikipedia.org

CYP3A5: While also capable of metabolizing prednisolone, CYP3A5 shows substantially lower activity towards the formation of 6β-hydroxyprednisolone compared to CYP3A4. clinpgx.orgnih.gov It may be involved in the formation of other, yet to be fully characterized, metabolites. nih.gov

Prednisolone can also act as an inducer of CYP3A4 expression in liver cells, which can have implications for drug interactions. clinpgx.orgnih.gov

Data Tables

Table 1: Summary of Major Prednisolone Metabolites

| Metabolite Class | Specific Metabolites | Metabolic Reaction |

|---|---|---|

| Dihydro Metabolites | 20α/β-dihydro-prednisolone, 20α/β-dihydro-prednisone | Reduction of C20-ketone |

| Hydroxylated Metabolites | 6β-Hydroxyprednisolone, 6β-Hydroxyprednisone | Hydroxylation at C6 position |

| Conjugated Metabolites | Glucuronide conjugates, Sulfate conjugates | Glucuronidation, Sulfation |

Table 2: Key Enzymes in Prednisolone Biotransformation

| Enzyme | Metabolic Pathway | Function |

|---|---|---|

| 11β-HSD1 | Interconversion | Converts inactive prednisone to active prednisolone |

| 11β-HSD2 | Interconversion | Converts active prednisolone to inactive prednisone |

| CYP3A4 | Hydroxylation | Catalyzes the formation of 6β-hydroxyprednisolone |

| AKR1C Family (Probable) | Reduction | Catalyzes the formation of 20α/β-dihydro metabolites |

| UGT2B7 | Glucuronidation | Main enzyme for glucuronidating prednisone |

Compound Names Mentioned

Involvement of UDP-Glucuronosyltransferases (UGTs)

The UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a pivotal role in the metabolism and detoxification of a wide array of xenobiotics and endogenous compounds. nih.gov These enzymes catalyze the process of glucuronidation, which involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to a substrate. nih.gov This conjugation reaction significantly increases the water solubility of lipophilic compounds, facilitating their elimination from the body. nih.govjove.com The UGT enzyme superfamily is divided into families and subfamilies, with UGT1A and UGT2B being the most prominent in drug metabolism. nih.gov While the liver is the primary site of UGT activity, these enzymes are also expressed in various extrahepatic tissues, including the gastrointestinal tract and kidneys. nih.gov

In the context of corticosteroids, glucuronidation is a significant pathway for their metabolic clearance. While specific studies on prednisolamate hydrochloride are not extensively available, the metabolic fate of the closely related compound, prednisone, offers valuable insights. In vitro studies have identified UDP-glucuronosyltransferase 2B7 (UGT2B7) as the primary enzyme responsible for the glucuronidation of prednisone. clinpgx.org Minor contributions from UGT2B17 and UGT1A3 have also been noted. clinpgx.org Given that prednisolamate is a prodrug of prednisolone, and prednisolone is the active metabolite of prednisone, it is highly probable that UGT enzymes, particularly UGT2B7, are involved in the conjugation and subsequent excretion of prednisolamate metabolites.

Table 1: Key UGT Enzymes in Corticosteroid Metabolism

| Enzyme Family | Specific Enzyme | Substrate (Related Compound) | Role in Metabolism |

| UGT1A | UGT1A3 | Prednisone | Weak glucuronidation activity. clinpgx.org |

| UGT2B | UGT2B7 | Prednisone | Main enzyme responsible for glucuronidation. clinpgx.org |

| UGT2B | UGT2B17 | Prednisone | Weak glucuronidation activity. clinpgx.org |

Metabolic Pathways Specific to this compound (Hypothesized and Investigated)

Direct and comprehensive metabolomic profiling and biotransformation studies specifically for this compound are limited in publicly accessible scientific literature. However, based on its chemical structure as an ester prodrug of prednisolone and the well-documented metabolic pathways of prednisolone and prednisone, a hypothesized metabolic pathway can be constructed.

The initial and primary metabolic step for this compound is expected to be the hydrolysis of its ester group to release the active compound, prednisolone. This conversion is likely mediated by various esterase enzymes present in the plasma and tissues.

Following its formation, prednisolone would then undergo extensive Phase I and Phase II metabolic reactions, similar to those established for prednisone and endogenous corticosteroids. clinpgx.orgnih.gov

Hypothesized Phase I Metabolic Pathways:

Phase I reactions for prednisolone primarily involve reduction and hydroxylation. clinpgx.org The ketone group at C20 can be reduced to form 20α- and 20β-dihydroprednisolone. clinpgx.org Additionally, hydroxylation can occur at various positions on the steroid nucleus, with 6β-hydroxylation being a notable pathway, likely catalyzed by cytochrome P450 enzymes, particularly CYP3A4. clinpgx.orgclinpgx.org

Hypothesized Phase II Metabolic Pathways:

The primary Phase II metabolic pathway for prednisolone and its metabolites is glucuronidation, as discussed in the previous section. The hydroxyl groups introduced during Phase I metabolism, as well as the existing hydroxyl groups on the prednisolone molecule, serve as sites for conjugation with glucuronic acid, a reaction primarily mediated by UGT enzymes. clinpgx.org

Table 2: Hypothesized Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Precursor | Potential Enzymes Involved |

| Prednisolone | Hydrolysis | This compound | Esterases |

| 20α-Dihydroprednisolone | Reduction | Prednisolone | Aldo-keto reductases |

| 20β-Dihydroprednisolone | Reduction | Prednisolone | Aldo-keto reductases |

| 6β-Hydroxyprednisolone | Hydroxylation | Prednisolone | CYP3A4 clinpgx.orgclinpgx.org |

| Prednisolone Glucuronide | Glucuronidation | Prednisolone | UGT2B7 clinpgx.org |

It is crucial to emphasize that these pathways are largely hypothesized based on the known metabolism of structurally similar corticosteroids. Further dedicated research, including metabolomic profiling studies, is necessary to definitively elucidate the biotransformation pathways of this compound in vivo.

Advanced Analytical Methodologies for Characterization and Quantification

Spectrophotometric Techniques for Prednisolone (B192156) and its Derivatives

Spectrophotometry is a versatile and cost-effective method routinely used for the quantitative analysis of pharmaceutical compounds. mheducation.com It operates on the principle of the Beer-Lambert law, which correlates the absorbance of light by a solution to the concentration of the analyte. mheducation.com

Simple, rapid, and economical UV-Visible spectrophotometric methods have been developed and validated for the estimation of prednisolone and its derivatives in bulk and pharmaceutical dosage forms. researchgate.net The development process involves identifying a suitable solvent in which the compound is soluble and exhibits significant absorbance at a specific wavelength. iosrjournals.org

The absorption maximum (λmax) for prednisolone is consistently found around 243-246 nm in various solvents, including ethanol, methanol (B129727), and mixtures of acetonitrile (B52724) and methanol. iosrjournals.orgresearchgate.netijnrd.org Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure reliability. researchgate.net Key validation parameters include linearity, accuracy, precision, and robustness. researchgate.netjonuns.com Linearity is confirmed over a specific concentration range, with studies showing strong correlation coefficients (r²) close to 1.000. researchgate.net Accuracy is assessed through recovery studies, with results typically falling within the 98-102% range. researchgate.netresearchgate.net Precision is evaluated by intra-day and inter-day analysis, with the relative standard deviation (RSD) being consistently less than 2%. researchgate.netjonuns.com

Table 1: Summary of Validated UV-Visible Spectroscopy Methods for Prednisolone This table is interactive. Click on the headers to sort the data.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Solvent | Ethanol proquest.com | Methanol researchgate.net | Acetonitrile:Methanol (30:70) researchgate.net | Water iosrjournals.org |

| λmax (nm) | 243 proquest.com | 244 researchgate.net | 246 researchgate.net | 246 iosrjournals.org |

| Linearity Range (µg/mL) | 2.5-20 proquest.com | 2-12 researchgate.net | 4-14 researchgate.net | 2-12 iosrjournals.org |

| Correlation Coefficient (r²) | 1.000 proquest.com | 0.9995 researchgate.net | 0.999989 researchgate.net | >0.999 iosrjournals.org |

| Accuracy (% Recovery) | Within acceptable range | 98.65% - 101.05% researchgate.net | 98.5% - 101.5% jonuns.com | N/A |

| Precision (%RSD) | < 2% proquest.com | ≤ 0.6536% researchgate.net | < 2% jonuns.com | < 2% iosrjournals.org |

The Beer-Lambert law is the fundamental principle enabling quantitative analysis via spectrophotometry. mheducation.com The law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). mheducation.com

In the analysis of prednisolone, this law is applied to determine the concentration in a sample by measuring its absorbance at the predetermined λmax. ajrconline.org A specific absorbance value (A 1% 1cm), which is the absorbance of a 1% w/v solution with a 1 cm path length, can be used for direct calculation without the need for a standard calibration curve. ajrconline.org For prednisolone in ethanol, the specific absorbance is 415 at 243 nm. ajrconline.org By measuring the absorbance of a sample solution of unknown concentration, the concentration can be calculated directly using this constant, simplifying the routine analysis in quality control laboratories. proquest.comajrconline.org

Chromatographic Separation Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, identification, and quantification of prednisolamate (B125441) hydrochloride, its related substances, and potential degradation products. ijnrd.orgnih.gov HPLC offers high resolution and sensitivity, making it a cornerstone of pharmaceutical analysis. wjbphs.com

Developing an HPLC method involves selecting an appropriate stationary phase (column), mobile phase, flow rate, and detector to achieve optimal separation. ijnrd.orgrjwave.org For prednisolone and its derivatives, reversed-phase HPLC (RP-HPLC) is the most commonly employed technique. nih.govresearchgate.net The goal is to develop a rapid, precise, and cost-effective method that can reliably separate the main compound from all potential impurities. rjwave.org A typical method uses a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and water or a buffer solution, with UV detection around 240-254 nm. rjwave.orgresearchgate.netscielo.br

RP-HPLC is a powerful stability-indicating method used to separate prednisolone from structurally similar impurities and degradation products. nih.govacs.org A significant challenge in prednisolone analysis is the separation from hydrocortisone (B1673445), which differs only by a single double bond. nih.govacs.orgresearchgate.net Validated RP-HPLC methods have successfully achieved baseline separation of prednisolone from its specified impurities. nih.govacs.org

Forced degradation studies are conducted to demonstrate the method's stability-indicating capability. nih.gov Samples are exposed to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. iosrjournals.orgnih.govresearchgate.net The developed HPLC method must be able to resolve the intact prednisolone peak from any peaks corresponding to these degradation products, ensuring that the assay is specific for the active ingredient. researchgate.netiosrjournals.org

The optimization of mobile phase composition and column chemistry is crucial for achieving the desired chromatographic separation. nih.govrjwave.org Different C18 columns from various manufacturers can yield different results, making column selection a critical parameter. nih.govsemanticscholar.org For instance, a Phenomenex Gemini C18 column has been used to successfully improve the separation of prednisolone and hydrocortisone compared to methods listed in the European Pharmacopoeia. nih.govacs.org

Mobile phase optimization involves adjusting the ratio of organic solvents (e.g., acetonitrile, methanol, tetrahydrofuran) and the aqueous phase to fine-tune the retention and resolution of the compounds. nih.govscielo.br Both isocratic (constant mobile phase composition) and gradient (composition varies over time) elution can be used. nih.govresearchgate.net A gradient system consisting of acetonitrile/tetrahydrofuran/water and acetonitrile/water has been shown to provide excellent separation of prednisolone and its related substances within a 20-minute run time. nih.govacs.orgresearchgate.net The flow rate and column temperature are also adjusted to optimize peak shape and analysis time. rjwave.org

Table 2: Examples of Optimized RP-HPLC Methods for Prednisolone Analysis This table is interactive. Click on the headers to sort the data.

| Parameter | Method 1 nih.govacs.org | Method 2 ijnrd.org | Method 3 researchgate.net | Method 4 rjwave.org |

|---|---|---|---|---|

| Column Type | Phenomenex Gemini C18 (150 x 4.6 mm, 3 µm) | Hypersil Gold C18 (250 x 4.6 mm, 5 µm) | Hypersil ODS C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient: A) ACN/THF/H₂O (15:10:75) B) ACN/H₂O (80:20) | Isocratic: Acetonitrile/Water (50:50) | Isocratic: Methanol/Water (58:42) | Isocratic: Methanol/Water (60:40) |

| Flow Rate (mL/min) | N/A (Gradient) | 1.0 | 1.0 | 1.0 |

| Detection λ (nm) | 254 | 246 | 254 | 240 |

| Retention Time (min) | ~13.0 | N/A | ~7.0 | ~3.3 |

Gas Chromatography (GC) Considerations for Steroid Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for steroid analysis, valued for its high chromatographic resolving power. acs.org However, the direct analysis of corticosteroids like prednisolamate hydrochloride is often challenging due to their low volatility and thermal instability. nih.govtandfonline.com Consequently, a critical consideration for GC-based analysis is the necessity of derivatization. acs.orgnih.gov

Derivatization is a chemical modification process that converts the polar functional groups (primarily hydroxyl and ketone groups) on the steroid structure into less polar, more volatile, and more thermally stable analogues. nih.govtandfonline.com This conversion is essential to prevent undesirable on-column adsorption and degradation at the high temperatures required for elution. tandfonline.comrestek.com

Common derivatization strategies for corticosteroids include:

Silylation: This is the most frequently used method, where active protons in hydroxyl groups are replaced by an alkylsilyl group, typically trimethylsilyl (B98337) (TMS). tandfonline.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed, often with catalysts such as ammonium (B1175870) iodide (NH4I) and reducing agents like dithiothreitol (B142953) (DTT) to enhance the reaction, including the silylation of enol groups. mdpi.com The resulting TMS derivatives exhibit improved volatility and chromatographic behavior. tandfonline.comnih.gov

Acylation: Perfluoroacylation is another derivatization technique investigated for corticosteroids. It can lead to the formation of 3-enol esters and, in some cases, can be an alternative to the more common silylation methods. acs.org

The derivatization process itself requires careful optimization of parameters such as reagent choice, reaction temperature, and time to ensure reproducible and complete reactions. acs.orgnih.gov For instance, the optimal temperature for derivatizing prednisone (B1679067) and prednisolone with MSTFA may differ from that for other glucocorticoids like cortisone (B1669442). nih.gov Microwave-accelerated derivatization has also been explored as a more efficient alternative to traditional thermal methods. acs.org The derivatization not only enhances chromatographic performance but can also produce structurally diagnostic ions in the mass spectrometer, aiding in identification and structural characterization. nih.govmdpi.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization and sensitive quantification of corticosteroids. nih.gov When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS provides high specificity and sensitivity for analyzing complex biological matrices. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of corticosteroids and their metabolites in biological fluids such as urine and plasma. nih.govmdpi.com This preference is due to its superior sensitivity, selectivity, and speed compared to other techniques. nih.govmdpi.com The LC-MS/MS workflow typically involves sample preparation to extract and concentrate the analytes, chromatographic separation, ionization of the molecules, and finally, detection and quantification by the mass spectrometer.

Sample Preparation: Biological samples are complex, often requiring a cleanup and concentration step prior to analysis. Solid-phase extraction (SPE) is commonly used to remove interfering substances and enrich the target analytes. researchgate.netresearchgate.net For conjugated metabolites (e.g., glucuronides), an enzymatic hydrolysis step using enzymes like β-glucuronidase is performed to release the free steroid before extraction. researchgate.netnih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate the parent drug from its metabolites. dshs-koeln.de Given that metabolites often have polarities very similar to the parent compound, achieving baseline separation is crucial. dshs-koeln.de For example, prednisolone and its metabolite prednisone, as well as their various reduced forms (e.g., 20α/β-dihydroprednisolone), require robust chromatographic methods for unambiguous identification. dshs-koeln.deresearchgate.net

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for corticosteroids, typically operating in positive ion mode to generate protonated molecules [M+H]+. dshs-koeln.de Tandem mass spectrometry, often performed on a triple quadrupole instrument, is used for quantification in Multiple Reaction Monitoring (MRM) mode. nih.gov This technique provides excellent selectivity by monitoring a specific fragmentation reaction (a "transition") for each analyte, minimizing interference from the sample matrix. nih.govnih.gov LC-MS/MS methods have been successfully developed to simultaneously quantify multiple corticosteroids, including prednisolone, in clinical and research settings. mdpi.comnih.gov

A 2015 study on prednisolone metabolism utilized LC-MS/MS to identify the parent compound and 20 of its metabolites in human urine after a single oral dose. nih.gov This highlights the power of the technique to profile metabolic pathways extensively. nih.govresearchgate.net

Table 1: Example LC-MS/MS Parameters for Corticosteroid Analysis

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Chromatography | Reversed-Phase (e.g., C18 column) | dshs-koeln.de |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with Formic Acid | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | dshs-koeln.de |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Sample Preparation | Solid-Phase Extraction (SPE) with prior enzymatic hydrolysis for conjugated metabolites | researchgate.netnih.gov |

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of unknown compounds or confirming the identity of known ones. In this process, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and broken into smaller, charged fragments (product ions). The resulting pattern of product ions serves as a structural fingerprint. mdpi.com

For corticosteroids like prednisolone, the fragmentation patterns are well-characterized. The fragmentation of protonated molecules often involves neutral losses of water (H₂O) and formaldehyde (B43269) (CH₂O) from the steroid core and side chain. researchgate.net The fragmentation of the C17 side chain is particularly diagnostic. mdpi.com For instance, the loss of the C17 side chain ([C₅H₁₁O₂Si] for a derivatized steroid) can be a characteristic indicator of a glucocorticoid structure. mdpi.com

Studies have detailed the fragmentation pathways for various classes of corticosteroids. researchgate.net Prednisolone and its isomer cortisone, which have the same nominal mass, exhibit very similar fragmentation patterns, making chromatographic separation essential for their differentiation. researchgate.net High-resolution mass spectrometry (HRMS) can further aid in structural elucidation by providing accurate mass measurements, which allow for the determination of the elemental composition of both precursor and product ions. mdpi.comnih.gov Recent approaches have also explored the fragmentation of silver-cationized steroids, which can produce distinctive cleavage patterns in the D-ring and side chain, helping to differentiate closely related isomers. nih.govacs.org

Table 2: Common Fragmentation Characteristics of Prednisolone-type Steroids in Positive ESI-MS/MS

| Precursor Ion [M+H]⁺ (m/z) | Characteristic Neutral Losses | Resulting Fragment Ions | Reference |

|---|---|---|---|

| Prednisolone (361.2) | H₂O (18 Da) | m/z 343.2 | researchgate.net |

| Prednisolone (361.2) | 2 x H₂O (36 Da) | m/z 325.2 | researchgate.net |

| Prednisone (359.2) | H₂O (18 Da) | m/z 341.2 | researchgate.net |

Quality by Design (QbD) Approaches in Analytical Method Validation for Corticosteroids

Quality by Design (QbD) is a systematic, science- and risk-based approach to development that is increasingly being applied to analytical methods. researchgate.netetflin.com Analytical QbD (AQbD) aims to ensure that a method is robust and consistently meets its intended performance criteria throughout its lifecycle. nih.gov This proactive approach contrasts with traditional, one-factor-at-a-time method development by providing a more comprehensive understanding of how various parameters affect method performance. sepscience.com

The AQbD process for a corticosteroid analysis method, such as for this compound, involves several key steps:

Defining the Analytical Target Profile (ATP): This first step involves establishing the goals for the method. sepscience.com It defines what needs to be measured (e.g., prednisolamate and its key impurities or metabolites), the required performance characteristics (e.g., accuracy, precision, sensitivity, linear range), and the sample matrix. etflin.com

Identifying Critical Method Parameters (CMPs) and Critical Method Attributes (CMAs): CMAs are the performance characteristics defined in the ATP (e.g., peak resolution, retention time, sensitivity). CMPs are the method variables that can potentially impact the CMAs. researchgate.net For an HPLC method, CMPs could include mobile phase composition (organic solvent ratio, pH), column temperature, flow rate, and column chemistry. sepscience.com

Risk Assessment: Tools like fishbone (Ishikawa) diagrams or Failure Mode and Effects Analysis (FMEA) are used to systematically identify and rank the method parameters that pose the highest risk to method performance. sepscience.comresearchgate.net This helps focus development efforts on the most critical variables.

Method Optimization using Design of Experiments (DoE): Instead of changing one factor at a time, DoE allows for the simultaneous and systematic variation of multiple CMPs. sepscience.com This statistical approach efficiently maps the relationships between the parameters and the method's performance, including identifying significant interactions between variables.

Establishing the Method Operable Design Region (MODR): The data from DoE are used to define a multidimensional space (the MODR) where the method is proven to be robust. Any combination of parameters within this region will consistently produce results that meet the predefined ATP criteria. This provides operational flexibility without needing revalidation for minor adjustments.

Defining a Control Strategy and Lifecycle Management: A control strategy is implemented to ensure the method remains in a state of control during routine use. This includes system suitability tests and ongoing monitoring to ensure continued performance. nih.gov

By applying QbD principles, analytical methods for corticosteroids can be developed to be more robust and reliable, reducing the risk of method failures during routine testing and facilitating easier method transfer between laboratories. chromatographyonline.comresearchgate.net

Preclinical Pharmacological Investigations in Experimental Models

In Vitro Receptor Binding Assays for Glucocorticoid Activity

The anti-inflammatory and immunosuppressive effects of prednisolone (B192156) are primarily mediated through its interaction with the glucocorticoid receptor (GR). medchemexpress.comnih.gov Upon binding, the prednisolone-GR complex translocates to the nucleus and modulates the transcription of target genes. nih.gov

In vitro binding assays are crucial for determining the affinity of a glucocorticoid for its receptor, which often correlates with its potency. Studies have shown that prednisolone exhibits a high binding affinity for the glucocorticoid receptor. The introduction of various substituents on the steroid molecule can induce changes in binding affinity, which may also be associated with concomitant changes in the steroid's lipophilicity. nih.gov For instance, substitutions at the 17α-OH or 21-OH positions can decrease lipophilicity while increasing affinity for the GR. nih.gov

The binding affinity of different glucocorticoids can be compared using relative binding affinity (RBA) studies. These assays typically measure the displacement of a radiolabeled glucocorticoid, such as [3H]dexamethasone, from the GR by the unlabeled test compound. The data from these studies allow for the ranking of glucocorticoids based on their receptor affinity.

| Compound | Relative Binding Affinity (RBA) for Glucocorticoid Receptor | Reference Compound |

|---|---|---|

| Dexamethasone (B1670325) | 100 | Dexamethasone |

| Prednisolone | 19 | Dexamethasone |

| Hydrocortisone (B1673445) | 10 | Dexamethasone |

Cell Culture Models for Anti-inflammatory and Immunosuppressive Effects

Cell culture models are instrumental in elucidating the cellular and molecular mechanisms underlying the anti-inflammatory and immunosuppressive actions of prednisolone. These models allow for controlled investigations into the effects of the compound on various immune and inflammatory cell types.

Exosome and Extracellular Vesicle Response Studies

Recent research has highlighted the role of exosomes and other extracellular vesicles (EVs) as important mediators in inflammation. nih.govfrontiersin.org Glucocorticoids have been shown to modulate the secretion and function of these vesicles. In a study using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, the glucocorticoid dexamethasone was observed to reduce exosome secretion. nih.gov Furthermore, exosomes isolated from glucocorticoid-treated cells exhibited a diminished capacity to induce the production of pro-inflammatory cytokines like TNF-α and IL-6 in recipient cells. nih.gov It has been postulated that exosomes are novel targets in the anti-inflammatory effect of glucocorticoids. frontiersin.org

In the context of Duchenne muscular dystrophy (DMD), extracellular vesicles are being investigated for their potential contribution to the disease pathology. nih.gov The cargo of EVs, including proteins, lipids, and nucleic acids, may play a role in modulating processes such as fibrosis, inflammation, and muscle degeneration. nih.gov While direct studies on the effect of prednisolamate (B125441) hydrochloride on EV responses in DMD models are limited, the known anti-inflammatory effects of prednisolone suggest a potential for modulating the inflammatory cargo of EVs in this disease.

Inflammatory Cytokine and Chemokine Modulation

A primary mechanism of prednisolone's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines and chemokines. nih.govfrontiersin.org This is achieved through the inhibition of key transcription factors such as NF-κB and AP-1, which regulate the expression of numerous inflammatory genes. nih.gov

In various cell culture models, prednisolone has been shown to inhibit the production of a wide range of inflammatory mediators. For instance, in human THP-1 monocytic cells, prednisolone attenuates the 27-hydroxycholesterol-induced transcription of CCL2, a key chemokine involved in monocyte recruitment. nih.gov Similarly, in co-culture models of synoviocytes and peripheral blood mononuclear cells, which mimic the inflammatory environment of rheumatoid arthritis, glucocorticoids inhibit the secretion of multiple cytokines. frontiersin.org

| Cell Model | Stimulus | Effect of Prednisolone/Glucocorticoids | Modulated Cytokines/Chemokines |

|---|---|---|---|

| RAW264.7 Macrophages | LPS | Decreased Production | TNF-α, IL-6 nih.gov |

| Human THP-1 Monocytes | 27-hydroxycholesterol | Decreased Transcription and Secretion | CCL2 nih.gov |

| Human Endothelial Cells (HUVEC) | IL-1β, TNF-α | Inhibited Cytotoxicity and Adhesion | Not specified frontiersin.org |

| Human Myotubes (from DMD patient fibroblasts) | - | Increased Laminin Expression | Down-regulation of MMP-2 mRNA nih.gov |

Animal Model Studies for Efficacy and Systemic Effects

Animal models are indispensable for evaluating the in vivo efficacy and systemic effects of prednisolone in various disease states. These models provide a more complex physiological environment to study the compound's therapeutic potential and its impact on different organ systems.

Muscular Dystrophy Models (e.g., mdx mouse)

The mdx mouse is a widely used animal model for Duchenne muscular dystrophy (DMD). nih.govplos.org Studies in mdx mice have been instrumental in demonstrating the beneficial effects of prednisolone on muscle pathology and function. Treatment with prednisolone has been shown to improve muscle strength and the histological appearance of muscle by decreasing the number of centrally nucleated fibers. nih.gov

Long-term studies in mdx mice have shown that weekly oral prednisolone can improve survival and strength. plos.org However, some studies also suggest that continuous, long-term administration of glucocorticoids may lead to a progressive loss of muscle strength and increased cardiac fibrosis, indicating that the therapeutic window and treatment regimen are critical factors. nih.gov In human iPSC-derived skeletal muscle models of DMD, prednisolone has been shown to rescue force contraction, fusion, and branching defects, suggesting a direct effect on myofibers. consensus.appnih.gov

| Animal Model | Key Findings with Prednisolone Treatment |

|---|---|

| mdx Mouse | Increased specific force of the extensor digitorum longus muscle. nih.gov |

| mdx Mouse | Improved histological appearance of muscle (decreased centrally nucleated fibers). nih.gov |

| mdx Mouse | Improved survival and long-term strength with weekly oral administration. plos.org |

| mdx Mouse | Continuous long-term treatment may lead to deterioration of muscle strength and cardiac function. nih.gov |

Inflammation and Immune System Modulation in Rodent Models

Rodent models of inflammation, such as collagen-induced arthritis (CIA) and Freund's Complete Adjuvant (FCA)-induced arthritis, are commonly used to evaluate the anti-inflammatory properties of glucocorticoids. researchgate.netnih.gov In a rat model of CIA, a nitric oxide-releasing derivative of prednisolone, NCX-1015, demonstrated potent anti-inflammatory effects, significantly reducing paw volume and clinical scores of arthritis. researchgate.net

In FCA-induced arthritic rats, prednisolone has been shown to exert a significant anti-inflammatory effect. nih.gov Glucocorticoids are known to suppress both the number of immune cells and their actions, with a more pronounced effect on cell-mediated immunity than on humoral immunity. They cause a reduction in lymphocytes and eosinophils, primarily through cell redistribution and/or lysis.

Studies in mouse models of CNS autoimmune disease have shown that prednisone (B1679067) can reprogram the transcriptional landscape of immune cells, partially reversing the global activation of immune cells seen in the disease state. This includes changes in cell composition, gene expression, and transcription factor regulation.

Animal Models for Metabolite Excretion Profiles (e.g., cattle)

Extensive literature searches did not yield any specific preclinical studies on the metabolite excretion profile of prednisolamate hydrochloride in cattle. The available research primarily focuses on other esters of prednisolone, such as prednisolone acetate, and prednisolone itself. Therefore, detailed research findings and data tables concerning the excretion of this compound and its specific metabolites in bovine species could not be compiled.

Scientific investigations into the excretion patterns of corticosteroids in cattle are crucial for understanding their distribution and elimination from the body. However, the current body of scientific literature does not appear to contain studies that have specifically investigated this compound in this context.

Advanced Research in Drug Delivery Systems and Formulations for Prednisolamate Hydrochloride

Liposomal Encapsulation of Prednisolamate (B125441) Hydrochloride

Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as a versatile platform for drug delivery. They can encapsulate both hydrophilic and lipophilic drugs, and their surface can be modified to achieve targeted delivery to specific tissues. The encapsulation of corticosteroids in liposomes is a strategy to increase drug accumulation at sites of inflammation, thereby enhancing therapeutic effects and reducing systemic exposure.

Formulation Development for Targeted Delivery

The formulation of liposomes for targeted delivery of prednisolamate hydrochloride involves a multi-faceted approach, focusing on lipid composition, particle size, and surface modifications. Research on similar corticosteroids, such as prednisolone (B192156) and its phosphate (B84403) salt, provides a framework for the development of targeted liposomal systems.

A key strategy for achieving targeted delivery is the use of long-circulating liposomes, often achieved through a process called PEGylation (coating the liposome (B1194612) surface with polyethylene (B3416737) glycol). This PEG layer helps the liposomes evade recognition and clearance by the immune system, prolonging their circulation time in the bloodstream and increasing the likelihood of accumulation in inflamed tissues. This phenomenon is often referred to as passive targeting. In inflammatory conditions, the blood vessels can become "leaky," allowing these long-circulating liposomes to pass through and accumulate at the site of inflammation.

Active targeting strategies involve attaching specific ligands (such as antibodies or peptides) to the liposome surface. These ligands can recognize and bind to specific receptors that are overexpressed on target cells, such as activated macrophages in inflammatory sites. This approach can further enhance the specificity of drug delivery.

The composition of the lipid bilayer is also a critical factor. The choice of phospholipids (B1166683) and the inclusion of cholesterol can influence the rigidity, permeability, and stability of the liposomes, which in turn affects drug release characteristics. For instance, liposomes composed of lipids with higher phase transition temperatures tend to be more rigid and exhibit slower drug release.

Vesicle Characteristics and Stability Studies

The physicochemical characteristics of liposomes are crucial determinants of their in vivo behavior and therapeutic efficacy. Key parameters that are extensively studied include vesicle size, zeta potential (a measure of surface charge), and entrapment efficiency.

Vesicle Size: The size of the liposomes is a critical factor influencing their circulation time and ability to extravasate into inflamed tissues. Generally, a size range of 100-200 nm is considered optimal for targeted drug delivery, as it allows for prolonged circulation and effective accumulation at the target site.

Zeta Potential: The surface charge of liposomes, or zeta potential, affects their stability in suspension and their interaction with biological components. A higher absolute zeta potential value generally indicates greater colloidal stability due to electrostatic repulsion between particles, preventing aggregation.

Entrapment Efficiency: This parameter refers to the percentage of the drug that is successfully encapsulated within the liposomes. High entrapment efficiency is desirable to maximize the drug payload and reduce the amount of free drug in the formulation. The entrapment efficiency of corticosteroids in liposomes can be influenced by various factors, including the lipid composition, the drug's physicochemical properties, and the preparation method.